己醛,6-氟-

描述

Hexanal, also known as caproaldehyde, is a six-carbon straight-chain aldehyde . It is a clear liquid with a sharp, green, grassy odor . It is primarily characterized by its unique six-carbon structure . It is found in foods ranging from olive oil to pears to Hass avocados . Its fruity flavor makes it a useful additive in the flavor industry .

Molecular Structure Analysis

Hexanal has a molecular formula of C6H12O . The HEXANAL molecule contains a total of 18 bond(s). There are 6 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .

Chemical Reactions Analysis

Hexanal, as an aldehyde, is susceptible to many of the same reactions as other aldehydes . It can be subjected to oxidation reactions to produce carboxylic acids, in this case, hexanoic acid . It can also undergo a variety of nucleophilic addition reactions due to the presence of the carbonyl group .

Physical and Chemical Properties Analysis

Hexanal is a colorless liquid at room temperature with a sharp, green, grassy odor . The compound has a molar mass of approximately 100.16 g/mol . It boasts a boiling point of approximately 131°C and a melting point of around -73°C, suggesting its relatively high volatility .

科学研究应用

单加氧和电子传递的解偶联

己醛,6-氟-,在生物系统中表现出独特的相互作用,其中之一是在肝微粒体中解偶联单加氧和电子传递。与正己烷不同,全氟正己烷(与己醛,6-氟-密切相关的化合物)不会被微粒体单加氧系统羟基化。然而,它形成酶-底物复合物,刺激 NADPH 氧化并作为死端抑制剂,将电子传递与单加氧解偶联。这一发现突出了氟碳化合物的潜力,包括己醛,6-氟-,在医学应用中的潜力,特别是在肝脏灌注和肝脏代谢研究中 (Ullrich 和 Diehl,1971)。

环境影响和废水处理

已研究了全氟化学物质(包括己醛,6-氟-等化合物)的环境行为,以了解它们在市政废水处理设施中的归宿。这些物质通过家庭使用进入废水系统,由于其持久性,在处理中带来了挑战。该研究探讨了选定全氟化学物质的质量流量,并确定在特定处理阶段某些化合物显着减少,尽管常规处理不能有效去除所有化合物。这项研究强调了开发先进处理技术以管理全氟化学物质的环境影响的重要性 (Schultz 等,2006)。

新型氟化化合物和化学合成

对 Selectfluor 和 Deoxo-Fluor 介导的重排的研究导致了新型氟化化合物的合成,包括基于己醛,6-氟-的化合物。这些化合物具有独特的结构重排,在药物化学和材料科学中具有潜在应用。选择性合成具有特定构型的氟化化合物的 ability 为药物开发和创造具有新特性的材料开辟了新途径 (Krow 等,2004)。

食品安全和抗菌应用

己醛,6-氟-及其相关化合物已被研究其提高鲜切苹果安全性的潜力。这项研究表明,己醛等化合物可以显着抑制包括大肠杆菌、沙门氏菌肠炎和单核细胞增生李斯特菌在内的病原微生物。此类发现表明己醛,6-氟-和类似化合物在增强最低限度加工食品的卫生安全和延长保质期方面的更广泛适用性,标志着食品安全领域进一步研究的一个有希望的领域 (Lanciotti 等,2003)。

成像和诊断应用

对用于成像细菌感染的新型 PET 示踪剂的探索引入了 6-[18F]-氟麦芽糖作为一种有希望的候选者。这种示踪剂可能包括己醛,6-氟-的衍生物,对细菌感染具有比对哺乳动物细胞更高的特异性,为精确诊断感染提供了新的工具。示踪剂在受感染组织中滞留而不积聚在发炎的非感染区域,为其在临床环境中使用以改善患者管理铺平了道路 (Gowrishankar 等,2014)。

作用机制

Hexanal is used as a marker for lipid oxidation in oils and high fat products . A static headspace gas chromatography coupled with flame ionisation detector (SHS-GC-FID) has been used to develop a method for the identification and quantification of hexanal in various fresh and stored edible oils to assess their oxidative rancidity .

安全和危害

Hexanal can cause irritation to the eyes, skin, and respiratory tract if handled improperly . Long-term exposure or ingestion may lead to harmful effects on the liver and kidneys . Hexanal is considered slightly hazardous in case of skin contact or ingestion . It can cause irritation to the skin, eyes, and respiratory tract . Prolonged exposure or repeated use may result in skin dryness or cracking . Upon ingestion, hexanal can cause digestive tract irritation with nausea, vomiting, and diarrhea .

属性

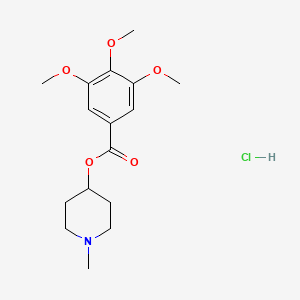

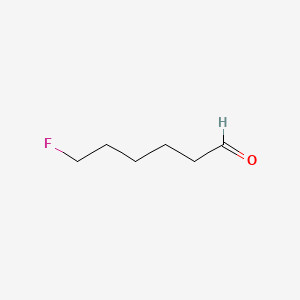

IUPAC Name |

6-fluorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDORMVUFPWKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190754 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-33-1 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)

![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)